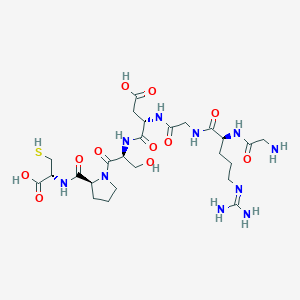

Gly-Arg-Gly-Asp-Ser-Pro-Cys

Overview

Description

“Gly-Arg-Gly-Asp-Ser-Pro-Cys” is a peptide sequence that is a variant of the RGD peptide. RGD peptides, present in the extracellular matrix (ECM) proteins, are involved in facilitating integrin-mediated cell adhesion to matrix proteins . This peptide can stimulate endothelialization by modifying the surface of cardiovascular implants . It promotes cell adhesion on a wide range of substrates and is used as a soluble integrin-blocking RGD-based peptide .

Synthesis Analysis

The synthesis of this peptide involves complex biochemical processes. For instance, it has been used in the PEGylation of decellularized porcine aortic valve (DAV) as a scaffold for in vitro recellularization . In this process, the peptide and vascular endothelial growth factor-165 (VEGF165) were conjugated onto DAV by branched PEG-DA .Chemical Reactions Analysis

The peptide “this compound” participates in various biochemical reactions, particularly those involving cell adhesion. For instance, it can stimulate endothelialization by modifying the surface of cardiovascular implants .Scientific Research Applications

Cell Adhesion and Receptor Specificity

Peptides containing the sequence Gly-Arg-Gly-Asp-Ser-Pro-Cys, derived from the cell attachment site of fibronectin, have been extensively studied for their role in cell adhesion and receptor specificity. Research indicates that these peptides can duplicate or inhibit cell attachment promoted by fibronectin and vitronectin. Variations in the peptide sequence, such as replacing certain amino acids, can significantly affect their ability to interact with cell adhesion receptors. For instance, cyclicizing the peptide to restrict its conformational flexibility results in improved inhibition of cell attachment to vitronectin substrates (Pierschbacher & Ruoslahti, 1987).

Secondary Structures and Biological Activity

The secondary structure of Arg-Gly-Asp (RGD)-containing oligopeptides, like Gly-Arg-Gly-Asp-Ser-Pro, plays a crucial role in their biological activity. Studies using NMR methods have shown that these oligopeptides can assume specific types of beta-turns in aqueous solution, which is important for their interaction with cell surface receptors (Johnson et al., 1993).

Influence on Collagen Stability

Research also demonstrates the impact of amino acid substitutions in collagen-like peptides, where replacing Glycine (Gly) with other residues, including Arginine (Arg) and Aspartic Acid (Asp), leads to significant destabilization of the collagen triple helix. This destabilization correlates with the severity of certain medical conditions, such as osteogenesis imperfecta, highlighting the importance of this peptide sequence in collagen stability and disease (Beck et al., 2000).

Platelet Interaction and Adhesion Proteins

The sequence Gly-Arg-Gly-Asp-Ser-Pro has been shown to inhibit the binding of adhesive proteins like fibrinogen and von Willebrand factor to platelets. This inhibition establishes a fundamental common feature between the interaction of these molecules with platelets, which is crucial for understanding blood clotting and wound healing mechanisms (Plow et al., 1985).

Photoreactive Peptide Derivatization

The photoreactive derivatization of peptides containing the RGD sequence, including Gly-Arg-Gly-Asp-Ser-Pro, enables specific cell attachment and spreading on modified surfaces. This approach is particularly useful for creating cell attachment surfaces with micron-order precision, which is significant for tissue engineering and regenerative medicine applications (Sugawara & Matsuda, 1995).

Mechanism of Action

Properties

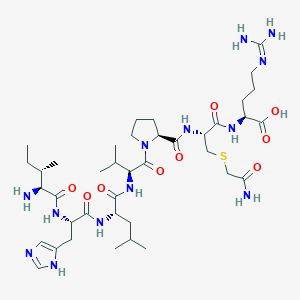

IUPAC Name |

(3S)-3-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(2S)-1-[(2S)-2-[[(1R)-1-carboxy-2-sulfanylethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42N10O11S/c26-8-17(37)31-12(3-1-5-29-25(27)28)20(41)30-9-18(38)32-13(7-19(39)40)21(42)33-14(10-36)23(44)35-6-2-4-16(35)22(43)34-15(11-47)24(45)46/h12-16,36,47H,1-11,26H2,(H,30,41)(H,31,37)(H,32,38)(H,33,42)(H,34,43)(H,39,40)(H,45,46)(H4,27,28,29)/t12-,13-,14-,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBPKIOQCZVIMAC-QXKUPLGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)NC(CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)N[C@@H](CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42N10O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

690.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

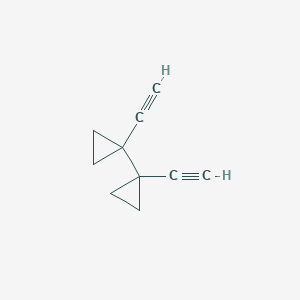

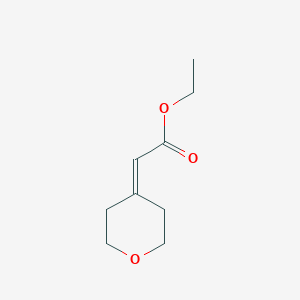

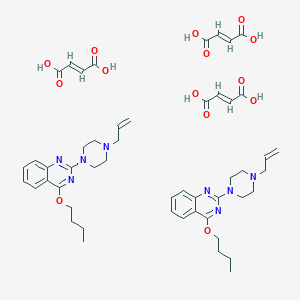

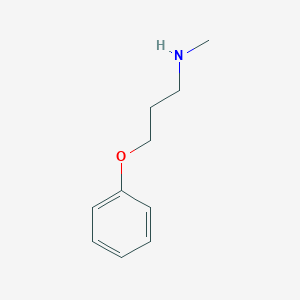

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

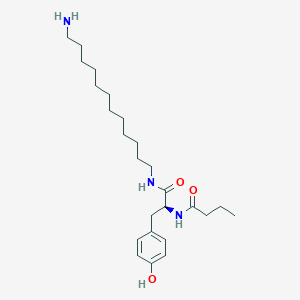

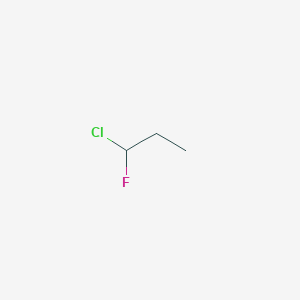

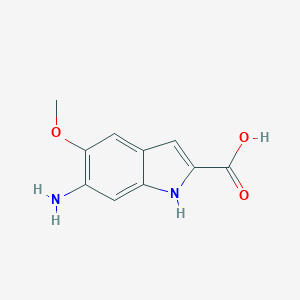

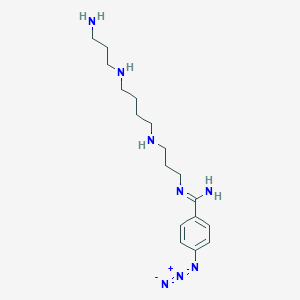

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B145173.png)